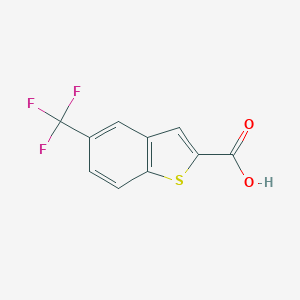

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIKYRUNAMGSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382414 | |

| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244126-64-5 | |

| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

CAS Number: 244126-64-5

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and its emerging role as a scaffold in the development of novel therapeutics, particularly as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₁₀H₅F₃O₂S and a molecular weight of 246.21 g/mol .[1] The presence of the trifluoromethyl group at the 5-position significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug candidates.

| Property | Value | Reference(s) |

| CAS Number | 244126-64-5 | [2] |

| Molecular Formula | C₁₀H₅F₃O₂S | |

| Molecular Weight | 246.21 g/mol | |

| Appearance | Dark cream solid | [1] |

| Melting Point | 190-196 ºC | [1] |

| Purity | ≥ 95-99% (commercially available) | [1][2] |

| MDL Number | MFCD03012933 | [1] |

| PubChem ID | 2783043 | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

One common approach involves the cyclization of a substituted thiophenol with a pyruvate derivative. For the synthesis of the target molecule, a plausible route would start from 4-(trifluoromethyl)thiophenol.

Hypothetical Synthetic Workflow:

General Experimental Protocol (Adapted from Benzothiophene Synthesis Literature):

-

S-alkylation: 4-(Trifluoromethyl)thiophenol is reacted with ethyl bromopyruvate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion.

-

Cyclization: The resulting intermediate, ethyl 2-((4-(trifluoromethyl)phenyl)thio)pyruvate, is then subjected to cyclization. This can be achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) with heating.

-

Hydrolysis: The ester, ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification with a strong acid like hydrochloric acid.

-

Purification: The final product is purified by recrystallization from an appropriate solvent system.

Biological Activity and Drug Development Applications

This compound and its derivatives have garnered attention in pharmaceutical research as potential anti-inflammatory and anti-cancer agents.[1] The core scaffold is recognized as a key building block in the development of kinase inhibitors.

IRAK4 Inhibition and Signaling Pathway

A significant area of interest is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

IRAK4 Signaling Pathway:

Experimental Protocol: IRAK4 Inhibition Assay

While specific IC₅₀ values for this compound are not publicly available, derivatives based on this scaffold have been investigated as IRAK4 inhibitors.[3] A general protocol to assess the inhibitory activity of compounds against IRAK4 in a cellular context is outlined below.

Cell-Based IRAK4 Inhibition Assay (General Protocol):

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to activate the IRAK4 signaling pathway.

-

Endpoint Measurement: After an incubation period (e.g., 6-24 hours), the supernatant is collected, and the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α), is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of cytokine inhibition for each compound concentration is calculated relative to a vehicle-treated control. The IC₅₀ value, the concentration at which 50% of the cytokine production is inhibited, is then determined by plotting a dose-response curve.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting inflammatory and oncogenic pathways. Its favorable chemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for further optimization. The IRAK4 signaling pathway represents a key target for compounds derived from this molecule, with the potential to yield novel therapeutics for a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in modern medicinal chemistry.[1][2][3] This document outlines its key physical data, standardized experimental protocols for property determination, and its role in the drug discovery workflow.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 244126-64-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₅F₃O₂S | --INVALID-LINK-- |

| Molecular Weight | 246.21 g/mol | --INVALID-LINK-- |

| Melting Point | 190-196 ºC | --INVALID-LINK-- |

| Appearance | Dark cream solid | --INVALID-LINK-- |

| Purity | ≥ 99% | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | --INVALID-LINK-- |

| LogP (Computed) | 3.6183 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[4]

Methodology: Capillary Method

-

Sample Preparation: The solid sample must be completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[4] If necessary, grind the crystalline sample in a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom. The sample height should be no more than 1-2 mm.[5]

-

Measurement:

-

Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

-

For an unknown compound, a rapid initial determination can be performed by heating quickly to find an approximate melting range.[5]

-

For a precise measurement, begin heating at a faster rate until the temperature is about 15-20°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[5]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of the compound in various solvents, which can indicate the presence of acidic functional groups.[6][7]

Methodology: Qualitative Solubility Testing

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Vigorously shake the tube. If the compound dissolves, test the solution's pH with litmus or pH paper. An acidic pH (≤ 4) suggests a carboxylic acid.[6][8]

-

Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in a 5% sodium bicarbonate (NaHCO₃) solution. Add 25 mg of the compound to 0.75 mL of the NaHCO₃ solution. Effervescence (CO₂ bubble formation) and dissolution indicate the presence of a carboxylic acid.[6][8]

-

Aqueous Acid and Other Solvents: Further tests can be conducted with 5% sodium hydroxide (NaOH), 5% hydrochloric acid (HCl), and various organic solvents to build a complete solubility profile.[6][7]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity. Potentiometric titration is a highly accurate method for its determination.[9][10]

Methodology: Potentiometric Titration

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Prepare a solution of the compound with a known concentration (e.g., 1 mM) in a suitable solvent, often a water-cosolvent mixture for sparingly soluble compounds.[10][11] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[11]

-

Prepare a standardized titrant solution, typically 0.1 M NaOH for an acidic compound.

-

-

Titration:

-

Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.[11]

-

If necessary, make the initial solution acidic (pH 1.8-2.0) with a small amount of 0.1 M HCl.[12]

-

Add the NaOH titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.[11]

-

Continue the titration until the pH reaches a stable, high value (e.g., pH 12-12.5).[12]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the sigmoid curve.[13]

-

Perform at least three titrations to ensure reproducibility and calculate the average pKa value.[11]

-

Spectroscopic Analysis

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids have very distinct IR absorptions.[14][15]

-

O–H Stretch: A very broad and strong absorption from approximately 2500 to 3300 cm⁻¹.[14][16][17]

-

C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[14][16]

Methodology: Thin Solid Film or KBr Pellet

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[18]

-

Place a drop of this solution onto a single salt plate (e.g., NaCl or KBr).[18]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the plate in the FTIR spectrometer and acquire the spectrum.[18]

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[19]

-

Place the mixture in a pellet die and use a hydraulic press to form a transparent or translucent pellet.[19][20]

-

Place the pellet in the sample holder of the spectrometer for analysis.

-

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

¹H NMR: The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[14][15][16][17] Protons on the benzothiophene ring will appear in the aromatic region (typically 7-8.5 ppm).

-

¹³C NMR: The carboxyl carbon atom absorbs in the range of 165 to 185 ppm.[14][17]

Methodology: Sample Preparation for NMR

-

Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Visualization of Role in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its pre-built benzothiophene core and strategically placed trifluoromethyl group make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic activity. The following diagram illustrates its role in a typical drug discovery and development workflow.

Caption: Role of a key intermediate in the drug discovery pipeline.

The following diagram illustrates a general experimental workflow for the characterization of a novel chemical compound, starting from the solid sample.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. m.youtube.com [m.youtube.com]

Determining the Solubility of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Profile: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

| Property | Value | Reference |

| Synonyms | 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | [2][3] |

| CAS Number | 244126-64-5 | [2][3] |

| Molecular Formula | C₁₀H₅F₃O₂S | [2][3][4] |

| Molecular Weight | 246.21 g/mol | [2][4] |

| Appearance | Dark cream solid | [2] |

| Melting Point | 190-196 °C | [2] |

| Purity | ≥ 99% | [2] |

| Storage Conditions | 0-8 °C | [2] |

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[5][6] This method is widely recognized for its reliability, particularly for poorly soluble compounds.[5] The following sections detail the critical steps and considerations for this protocol.

The Shake-Flask Method: A Step-by-Step Guide

The shake-flask method involves achieving a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Workflow for the Shake-Flask Solubility Determination Method:

Caption: Workflow of the shake-flask method for solubility determination.

Detailed Steps:

-

Preparation : An excess amount of the solid this compound is added to a known volume of the desired solvent in a sealed container.[5] The purity of both the solute and the solvent is crucial for accurate measurements.[7]

-

Equilibration : The container is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[6][7] The presence of undissolved solid at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[7]

-

Phase Separation : After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved through centrifugation, filtration, or sedimentation.[6]

-

Analysis : The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

Key Considerations for Accurate Solubility Measurement

Several factors can influence the outcome of solubility experiments and must be carefully controlled:

-

Temperature : Solubility is temperature-dependent. Therefore, experiments should be conducted at a constant and well-defined temperature.[7][8] For pharmaceutical applications, temperatures of 25 °C and 37 °C are often used.[6]

-

pH of the Medium : For ionizable compounds like carboxylic acids, the pH of the solvent will significantly affect solubility.[8] The solubility of an acidic compound increases with increasing pH. It is therefore recommended to determine the pH-solubility profile by measuring solubility across a range of pH values.[8]

-

Solid-State Properties : The crystalline form (polymorphism) of the compound can impact its solubility.[5] It is important to characterize the solid form used in the experiment.

-

Purity of Compound and Solvent : Impurities can alter the solubility of the compound. Therefore, using highly pure materials is essential.[7]

Alternative and High-Throughput Solubility Methods

While the shake-flask method is the gold standard, it can be time-consuming. For earlier stages of drug discovery, kinetic solubility methods can be employed for higher throughput.[5] These methods are generally faster but may not represent true equilibrium solubility.

Logical Relationship of Solubility Measurement Techniques:

Caption: Classification of common solubility determination methods.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its utility in various scientific and developmental applications. Although specific quantitative data is not currently published, this guide provides the necessary framework for researchers to determine this crucial property accurately. By adhering to the detailed experimental protocols, particularly the shake-flask method, and carefully controlling experimental variables, reliable and reproducible solubility data can be generated. This will, in turn, facilitate the informed progression of research and development involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS 244126-64-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemscene.com [chemscene.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical properties that are advantageous for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential as a scaffold for the development of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

Core Compound Properties

This compound is a stable, solid organic compound. The presence of the electron-withdrawing trifluoromethyl group significantly influences its chemical reactivity and biological activity.[1]

| Property | Value | Reference |

| Molecular Weight | 246.21 g/mol | [2] |

| Molecular Formula | C₁₀H₅F₃O₂S | [2] |

| CAS Number | 244126-64-5 | [2] |

| Melting Point | 190-196 °C | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis of this compound: A Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of benzothiophene-2-carboxylic acids.[2] This two-step process involves the initial formation of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

This step involves a cyclization reaction between 4-(trifluoromethyl)thiophenol and ethyl pyruvate.

Materials:

-

4-(Trifluoromethyl)thiophenol

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a stirred solution of 4-(trifluoromethyl)thiophenol (1 equivalent) in toluene, add ethyl pyruvate (1.1 equivalents).

-

Heat the mixture to 80°C and add polyphosphoric acid (10 equivalents by weight) portion-wise, ensuring the temperature does not exceed 100°C.

-

After the addition is complete, continue stirring the reaction mixture at 90°C for 4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a solid.

Step 2: Hydrolysis to this compound

Materials:

-

Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (2 M)

-

Deionized water

Procedure:

-

Dissolve ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Add a 2 M aqueous solution of sodium hydroxide (2 equivalents).

-

Heat the mixture to reflux and stir for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water and acidify to pH 2-3 with a 2 M HCl solution, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound as a white to off-white solid.[2]

Figure 1: Synthetic workflow for this compound.

Therapeutic Potential: A Scaffold for IRAK4 Inhibition

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Derivatives of this compound are of particular interest as potential inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4][5] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[6]

The IRAK4 Signaling Pathway

Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogens or pro-inflammatory cytokines), the adaptor protein MyD88 is recruited to the receptor complex.[5] MyD88, in turn, recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[4][5] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates other IRAK family members, such as IRAK1 and IRAK2. This phosphorylation cascade triggers downstream signaling events, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes, including cytokines and chemokines, which propagate the inflammatory response.[4]

By inhibiting the kinase activity of IRAK4, the entire downstream signaling cascade can be blocked, making it an attractive therapeutic target. The benzothiophene core of this compound can be chemically modified, for instance, by forming amides at the carboxylic acid position, to generate potent and selective IRAK4 inhibitors. The trifluoromethyl group often enhances the binding affinity and metabolic stability of these inhibitors.

Figure 2: The IRAK4 signaling pathway and the point of inhibition by benzothiophene-based inhibitors.

Conclusion and Future Directions

This compound represents a valuable building block for the development of new chemical entities with significant therapeutic potential. Its synthesis is achievable through established chemical transformations, and its structural features make it an ideal starting point for the design of targeted therapies. The demonstrated potential of the benzothiophene scaffold in the inhibition of IRAK4 highlights a promising avenue for the development of novel treatments for a range of inflammatory and autoimmune disorders. Further research into the structure-activity relationships of derivatives of this compound will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties for clinical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. This compound is of significant interest in medicinal chemistry and materials science due to the influence of the trifluoromethyl group on its physicochemical properties. This document outlines the expected spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the molecular structure with proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy, including the electronic effects of the trifluoromethyl and carboxylic acid substituents on the benzothiophene core, and analysis of spectral data for analogous compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.1 | Singlet (s) | - | 1H |

| H-4 | ~8.3 | Singlet (s) | - | 1H |

| H-6 | ~7.8 | Doublet (d) | ~8.5 | 1H |

| H-7 | ~8.0 | Doublet (d) | ~8.5 | 1H |

| -COOH | >12.0 | Broad Singlet (br s) | - | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard methodology for the acquisition of a ¹H NMR spectrum for a solid organic compound such as this compound.

1. Sample Preparation:

-

Approximately 5-10 mg of high-purity this compound is accurately weighed.

-

The sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the carboxylic acid proton signal.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Parameters:

-

A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is utilized for data acquisition.

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed. Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (to achieve an adequate signal-to-noise ratio)

-

3. Data Processing:

-

The resulting Free Induction Decay (FID) is processed using appropriate NMR software.

-

Fourier transformation is applied to the FID to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

The signals are integrated to determine the relative number of protons.

-

Coupling constants are measured from the splitting patterns of the signals.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton signals.

Caption: Molecular structure of this compound with predicted ¹H NMR assignments.

Mass Spectrometry of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research. The document outlines expected fragmentation patterns, presents data in a structured format, and includes a detailed experimental protocol for its analysis.

Introduction

This compound (C₁₀H₅F₃O₂S) is a fluorinated heterocyclic compound with a molecular weight of 246.21 g/mol .[1] Its structural features, including the benzothiophene core, a carboxylic acid group, and a trifluoromethyl substituent, dictate its behavior in mass spectrometric analysis. Understanding its fragmentation is crucial for its identification and characterization in complex matrices. Aromatic carboxylic acids are known to exhibit intense molecular ion peaks and characteristic fragmentation patterns involving the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[2][3]

Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) mass spectrometry. These predictions are based on established fragmentation patterns of aromatic carboxylic acids and benzothiophene derivatives.[4][5][6][7]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 246 | [M]⁺ | [C₁₀H₅F₃O₂S]⁺ | Molecular Ion |

| 229 | [M - OH]⁺ | [C₁₀H₄F₃OS]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 201 | [M - COOH]⁺ | [C₉H₄F₃S]⁺ | Loss of the entire carboxylic acid group (decarboxylation). |

| 173 | [C₉H₄F₃S - CO]⁺ | [C₈H₄F₃S]⁺ | Subsequent loss of carbon monoxide from the [M - OH]⁺ fragment. |

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several characteristic fragmentation steps. The primary cleavages are expected to occur at the carboxylic acid moiety, which is a common fragmentation site for such compounds.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol

This section outlines a general methodology for the mass spectrometric analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

Instrumentation and Analysis

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a suitable ionization source is recommended for accurate mass measurements.

-

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, both positive and negative ion modes should be evaluated to determine the optimal ionization efficiency.

-

Mass Analyzer: TOF, Orbitrap, or Quadrupole.

-

Acquisition Mode: Full scan mode to obtain a comprehensive mass spectrum. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.

-

Collision Energy (for MS/MS): If tandem mass spectrometry is performed, the collision energy should be optimized to induce characteristic fragmentation. A typical starting point would be in the range of 10-40 eV.

Data Acquisition and Processing

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da).

-

Process the raw data using the instrument's software.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pathway and any available library spectra.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of the target compound.

Caption: General workflow for the mass spectrometric analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a compound of interest in pharmaceutical development and material science.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the vibrational spectroscopy of this molecule.

Molecular Structure and Functional Groups

This compound is a complex organic molecule characterized by a benzothiophene core, a carboxylic acid group at the 2-position, and a trifluoromethyl substituent at the 5-position. The key functional groups that contribute to its IR spectrum are:

-

Carboxylic Acid (-COOH): This group gives rise to several characteristic and strong absorption bands.

-

Aromatic Benzothiophene Ring: The vibrations of the fused ring system produce a series of distinct peaks.

-

Trifluoromethyl (-CF₃): The C-F bonds in this group have strong absorptions.

-

C-H Bonds: Aromatic C-H bonds are also present.

Predicted Infrared Absorption Data

While a publicly available experimental IR spectrum for this specific molecule is not readily found, a detailed prediction of its characteristic absorption bands can be compiled based on the analysis of its functional groups and comparison with similar compounds like benzo[b]thiophene-2-carboxylic acid and other aromatic carboxylic acids.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Notes |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) | This very broad band is a hallmark of carboxylic acids due to strong hydrogen bonding.[6][7][8] |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch | Typical for C-H stretching vibrations in aromatic rings.[5][9] |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) | Conjugation with the benzothiophene ring is expected to lower the frequency into this range.[7][8] |

| ~1600, ~1500, ~1450 | Medium to Weak | C=C stretch (Aromatic ring) | Multiple bands are expected due to the vibrations of the fused aromatic ring system.[9] |

| ~1300 - 1100 | Strong | C-F stretch (Trifluoromethyl group) | The C-F stretching vibrations typically result in one or more strong absorption bands in this region. |

| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid) | Coupled with O-H in-plane bending.[7][9] |

| ~950 - 910 | Broad, Medium | O-H bend (out-of-plane) | Another characteristic broad absorption for carboxylic acid dimers.[9] |

| ~850 - 750 | Strong | C-H bend (out-of-plane, aromatic) | The substitution pattern on the benzene ring will influence the exact position of these bands. |

| ~700 | Medium to Weak | C-S stretch | Expected for the thiophene ring.[5] |

Experimental Protocol for Infrared Spectroscopy

The following provides a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound.

3.1. Instrumentation

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27, Shimadzu FT-IR spectrophotometer).[3][10]

-

Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory).

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg) in an oven to remove any residual moisture, which can interfere with the O-H stretching region.

-

Grinding: Add the dried sample and KBr to an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powdered mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

3.3. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in obtaining the FT-IR spectrum of the target compound.

Caption: Experimental workflow for obtaining the FT-IR spectrum.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with characteristic bands corresponding to its carboxylic acid, trifluoromethyl, and benzothiophene functionalities. This guide provides the foundational knowledge for interpreting the experimental spectrum and utilizing it for structural confirmation and quality control in research and development settings. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thianaphthene-2-carboxylic acid [webbook.nist.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethyl group is generally associated with enhanced chemical stability.[1][2] This document outlines the typical forced degradation studies, including hydrolysis, oxidation, photolysis, and thermolysis, that are crucial for establishing the intrinsic stability of this molecule. Detailed experimental protocols, methodologies for the development of stability-indicating analytical methods, and potential degradation pathways are discussed. While specific experimental data for this compound is not publicly available, this guide presents a framework for its stability assessment based on established principles for similar heterocyclic compounds.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science.[1] Its benzothiophene core is a privileged scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The trifluoromethyl (CF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] Understanding the chemical stability of this compound is paramount for the development of safe, effective, and stable drug products and other advanced materials.[6][7]

Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a drug substance.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[7][10][8] The data generated is fundamental for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[11]

This guide details the standard methodologies for conducting forced degradation studies on this compound and for developing a corresponding stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 244126-64-5 | [1] |

| Molecular Formula | C₁₀H₅F₃O₂S | [1] |

| Molecular Weight | 246.21 g/mol | [1] |

| Appearance | Dark cream solid | [1] |

| Melting Point | 190-196 °C | [1] |

| Purity | ≥ 99% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation pathways and to develop a stability-indicating analytical method.[7][10][8] The following sections outline the typical experimental protocols for various stress conditions.

Hydrolytic Degradation

Objective: To assess the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

Experimental Protocol:

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubation: Keep the solutions at 60°C for 24 hours.

-

Sampling and Analysis: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before dilution with the mobile phase for HPLC analysis.

Oxidative Degradation

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Experimental Protocol:

-

Preparation of Solution: Prepare a stock solution of the compound (1 mg/mL) in a suitable solvent.

-

Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature for 24 hours, protected from light.

-

Sampling and Analysis: Withdraw samples at predetermined time points and analyze by HPLC.

Photolytic Degradation

Objective: To determine the compound's sensitivity to light.

Experimental Protocol:

-

Sample Preparation: Expose a solid sample of the compound and a 1 mg/mL solution in a suitable solvent to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Control Sample: Keep a parallel set of samples wrapped in aluminum foil to serve as a dark control.

-

Exposure: Expose the samples for a specified duration as per ICH Q1B guidelines.

-

Analysis: Analyze the samples by HPLC.

Thermal Degradation

Objective: To assess the stability of the compound under high-temperature conditions.

Experimental Protocol:

-

Sample Preparation: Place a solid sample of the compound in a thermostatically controlled oven.

-

Incubation: Maintain the temperature at 80°C for 48 hours.

-

Sampling and Analysis: Withdraw samples at different time points and prepare solutions for HPLC analysis.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated.

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under harsh conditions, decarboxylation might occur.

-

Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone.

-

Photodegradation: Aromatic systems can undergo photolytic cleavage or rearrangement.

-

Thermal Degradation: At high temperatures, decarboxylation is a likely degradation pathway.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Hypothetical Signaling Pathway Involvement

Benzothiophene derivatives have been reported to interact with various biological targets. For instance, some derivatives act as peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[12] The following diagram illustrates a hypothetical signaling pathway where a benzothiophene derivative might exert its effect.

Conclusion

While specific stability data for this compound is not extensively documented in public literature, this guide provides a robust framework for its chemical stability assessment. The inherent stability is expected to be enhanced by the trifluoromethyl group. A systematic approach involving forced degradation studies under various stress conditions, coupled with the development of a validated stability-indicating HPLC method, is essential to fully characterize its stability profile. The methodologies and hypothetical pathways presented herein serve as a valuable resource for researchers and professionals engaged in the development of pharmaceuticals and other advanced materials incorporating this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 4. benthamdirect.com [benthamdirect.com]

- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

- 10. pharmtech.com [pharmtech.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structural Landscape of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, particularly the benzothiophene core and the trifluoromethyl group, impart unique physicochemical properties that make it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available data on this compound, outlines general experimental protocols for its synthesis and structural characterization, and discusses its potential applications in drug discovery. While a definitive public crystal structure for this specific molecule is not currently available, this guide offers a framework for its investigation based on established methodologies for similar compounds.

Introduction

Benzothiophene derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2] this compound combines these advantageous features, making it a promising building block for the development of new pharmaceuticals.[2] Understanding its three-dimensional structure is crucial for rational drug design and for elucidating its structure-activity relationships.

Physicochemical Properties

While detailed crystallographic data is not publicly available, a summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₃O₂S | [3][4] |

| Molecular Weight | 246.21 g/mol | [2][3] |

| CAS Number | 244126-64-5 | [3][4] |

| Appearance | Dark cream solid | [2] |

| Melting Point | 190-196 °C | [2] |

| Purity | ≥98% | [3] |

| Storage Conditions | 4°C | [3] |

Experimental Protocols

Synthesis of this compound

A general synthetic route to benzothiophene-2-carboxylic acids involves the cyclization of a substituted thiophenol derivative. A plausible pathway for the synthesis of the title compound is outlined below. This represents a generalized approach, and specific reaction conditions would require optimization.

Step 1: Synthesis of 4-(Trifluoromethyl)thiophenol

This starting material can be prepared from 4-(trifluoromethyl)aniline via a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite and hydrochloric acid, followed by reaction with a sulfur source, such as potassium ethyl xanthate, and subsequent hydrolysis.

Step 2: S-alkylation with an Acetylenic Ester

4-(Trifluoromethyl)thiophenol is then reacted with an appropriate acetylenic ester, such as ethyl propiolate, in the presence of a base (e.g., sodium ethoxide) to yield an ethyl 3-((4-(trifluoromethyl)phenyl)thio)acrylate intermediate.

Step 3: Cyclization to the Benzothiophene Ring

The acrylate intermediate undergoes intramolecular cyclization to form the benzothiophene ring system. This is typically achieved by heating in the presence of a strong acid or a Lewis acid catalyst.

Step 4: Hydrolysis of the Ester

The resulting ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is then hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Single-Crystal X-ray Diffraction

To determine the crystal structure, single crystals of this compound of suitable quality are required.

Crystallization:

Crystals can be grown by various methods, including slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents), vapor diffusion, or cooling of a saturated solution.

Data Collection:

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Potential Biological Significance

While specific biological targets for this compound have not been extensively reported in the public domain, its structural motifs suggest potential applications in several therapeutic areas. Benzothiophene derivatives are known to possess a wide range of pharmacological activities.[1] The trifluoromethyl group can enhance the efficacy of drug candidates.[2] This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and structural analysis of a novel benzothiophene derivative like this compound.

Caption: General workflow for synthesis and structural analysis.

Conclusion

This compound represents a molecule of considerable interest for the development of new drugs and materials. Although a definitive crystal structure is not yet publicly available, this guide provides a comprehensive overview of its known properties and outlines the necessary steps for its synthesis and structural elucidation. The methodologies described herein provide a solid foundation for researchers to further investigate this and similar compounds, ultimately unlocking their full therapeutic and technological potential. The determination of its precise three-dimensional structure will be a critical step in advancing its application in rational design efforts.

References

The Discovery and Enduring Legacy of Benzothiophene: A Technical Guide for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery and history of benzothiophene compounds, detailing key synthetic milestones, and exploring the signaling pathways of prominent benzothiophene-based drugs.

Benzothiophene occurs naturally in petroleum-related deposits such as lignite tar.[3] The core structure exists as two isomers: the more stable benzo[b]thiophene and the less stable benzo[c]thiophene.[3][4] The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, with its structure being correctly identified in 1937.[4] The parent benzo[c]thiophene was later isolated in 1962.[4] This guide will primarily focus on the more common and therapeutically relevant benzo[b]thiophene scaffold.

Historical and Modern Synthetic Approaches

The synthesis of the benzothiophene core has evolved significantly since its discovery, with numerous methods developed to afford a diverse range of substituted derivatives.

Early Synthetic Methods

One of the earliest and most widely used methods for the synthesis of benzo[b]thiophenes involves the intramolecular cyclization of aryl thio compounds. A classic example is the reaction of thiophenol with chloroacetic acid to form arylthioacetic acid, which upon cyclization and subsequent reduction, yields benzothiophene.

Modern Synthetic Strategies

Contemporary synthetic chemistry has introduced a variety of more efficient and versatile methods for benzothiophene synthesis, often employing transition metal catalysis. These modern techniques offer greater control over regioselectivity and functional group tolerance.

Table 1: Comparison of Key Synthetic Methods for Benzothiophene

| Method | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |

| From Thiophenol and Chloroacetic Acid | Thiophenol, Chloroacetic Acid, Acetic Anhydride | Refluxing alcohol, followed by high temperature cyclization | 50-70 | Readily available starting materials | Harsh reaction conditions, limited substituent diversity |

| Palladium-Catalyzed C-H Arylation | Aryl bromides/chlorides, LiO-t-Bu, Palladium catalyst | High temperature, inert atmosphere | 60-90 | High efficiency, good functional group tolerance | Expensive catalyst, requires inert conditions |

| Copper-Catalyzed Annulation | 2-Bromo alkynylbenzenes, Sodium sulfide, CuI/TMEDA | Moderate temperature, inert atmosphere | 70-95 | High yields, good regioselectivity | Requires pre-functionalized starting materials |

| Gold-Catalyzed Carbothiolation | α-Alkoxy alkylortho-alkynyl phenyl sulfides, Gold catalyst | Mild conditions | 80-95 | Atom-economic, high yields for 2,3-disubstituted products | Substrate-specific |

| Rhodium-Catalyzed Hydrogenation | Substituted benzothiophenes, Rh-catalyst | Hydrogen atmosphere | >95 | Excellent for chiral synthesis, high enantioselectivity | Specific to reduction reactions |

Detailed Experimental Protocols

Synthesis of 3-Hydroxybenzo[b]thiophene from Thiophenol and Chloroacetic Acid

This protocol describes a classic, two-step synthesis of a key benzothiophene intermediate.

Step 1: Synthesis of Phenylthioacetic Acid

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (8.0 g, 0.2 mol) in ethanol (100 mL).

-

To this solution, add thiophenol (22.0 g, 0.2 mol) dropwise with stirring.

-

In a separate beaker, dissolve chloroacetic acid (18.9 g, 0.2 mol) in water (50 mL) and neutralize with sodium carbonate.

-

Add the sodium chloroacetate solution to the ethanolic solution of sodium thiophenoxide.

-

Reflux the mixture for 2 hours.

-

After cooling, acidify the solution with concentrated hydrochloric acid.

-

Collect the precipitated phenylthioacetic acid by filtration, wash with cold water, and dry.

-

Yield: Approximately 28 g (83%)

-

Step 2: Cyclization to 3-Hydroxybenzo[b]thiophene

-

In a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, place acetic anhydride (150 mL).

-

Heat the acetic anhydride to a gentle reflux.

-

Add a solution of phenylthioacetic acid (16.8 g, 0.1 mol) in acetic anhydride (50 mL) dropwise over 30 minutes.

-

Continue refluxing for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice (500 g).

-

Stir the mixture until the excess acetic anhydride has hydrolyzed.

-

Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol.

-

Yield: Approximately 12 g (80%)

-

Modern Synthesis of Substituted Benzothiophenes via Gold-Catalyzed Carbothiolation

This protocol outlines a modern, efficient method for the synthesis of 2,3-disubstituted benzothiophenes.

-

To a screw-capped vial, add the α-alkoxy alkylortho-alkynyl phenyl sulfide (0.2 mmol), a gold(I) catalyst such as [Au(PPh₃)Cl]/AgOTf (1-5 mol%), and a solvent such as dichloromethane (2 mL).

-

Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,3-disubstituted benzothiophene.

-

Yields: Typically range from 80-95%.

-

Benzothiophene in Drug Development: Key Examples and Signaling Pathways

The benzothiophene scaffold is a key component in several blockbuster drugs, each with a distinct mechanism of action targeting specific signaling pathways.

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5] It exhibits tissue-selective estrogenic and antiestrogenic effects.

In bone tissue, raloxifene acts as an estrogen agonist, interacting with estrogen receptors (ERα and ERβ) to modulate gene expression that leads to a decrease in bone resorption and an increase in bone mineral density.[6] In contrast, in breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[6]

Zileuton: A 5-Lipoxygenase Inhibitor

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the first step in the biosynthesis of leukotrienes.[7][8] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma.[8] By inhibiting their production, zileuton reduces inflammation, bronchoconstriction, and mucus production in the airways.[4][9]

Sertaconazole: An Antifungal Agent

Sertaconazole is a topical antifungal agent used to treat skin infections.[10] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11] Sertaconazole specifically inhibits the enzyme 14-alpha demethylase, which is involved in the conversion of lanosterol to ergosterol.[11] This disruption of the cell membrane leads to fungal cell death.

Drug Discovery and Development Workflow: A Generalized Approach

The journey of a benzothiophene-based drug from initial discovery to clinical application is a long and rigorous process. The development of raloxifene serves as an illustrative example of this workflow.

Conclusion

The history of benzothiophene is a testament to the enduring importance of heterocyclic chemistry in the advancement of medicine. From its early discovery in coal tar to its current status as a privileged scaffold in a variety of blockbuster drugs, the journey of benzothiophene highlights the continuous evolution of synthetic methodologies and our deepening understanding of molecular pharmacology. For researchers and drug development professionals, the benzothiophene core continues to offer a versatile and fruitful platform for the design and discovery of novel therapeutic agents with the potential to address a wide range of unmet medical needs.

References

- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Sertaconazole Nitrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sertaconazole - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

The Pivotal Role of the Trifluoromethyl Group in Enhancing the Therapeutic Potential of Benzothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the benzothiophene scaffold has emerged as a powerful approach in modern medicinal chemistry. This technical guide delves into the multifaceted role of the CF3 group in modulating the physicochemical and pharmacological properties of benzothiophene derivatives, thereby enhancing their potential as therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group is a privileged substituent in drug discovery due to its unique electronic properties and steric effects.[1] Its high electronegativity, conferred by the three fluorine atoms, creates a strong electron-withdrawing effect, which can significantly influence the acidity (pKa) of nearby functional groups and modulate ligand-receptor interactions.[2][3]

One of the most significant contributions of the CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[4][5] This increased stability often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4]

Furthermore, the lipophilic nature of the trifluoromethyl group can enhance a drug's ability to penetrate cell membranes, a critical factor for reaching intracellular targets.[3] It is often employed as a bioisostere for other chemical moieties, such as a methyl group, a chlorine atom, or even a nitro group, to fine-tune the steric and electronic properties of a lead compound.[1]

Benzothiophene Derivatives: A Versatile Pharmacophore

Benzothiophene, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[8][9] The structural rigidity and aromatic nature of the benzothiophene ring system provide an excellent platform for the spatial orientation of various functional groups to interact with biological targets.

Synergistic Effects: Trifluoromethylated Benzothiophenes in Oncology

The combination of the trifluoromethyl group with the benzothiophene core has yielded promising anticancer agents. The CF3 group can significantly enhance the cytotoxic potential of the benzothiophene scaffold. A study on isoxazole-based molecules, a similar heterocyclic system, demonstrated that the introduction of a trifluoromethyl group led to a nearly eight-fold increase in anticancer activity against the MCF-7 human breast cancer cell line. The trifluoromethylated analog exhibited an IC50 of 2.63 μM, while its non-fluorinated counterpart had an IC50 of 19.72 μM.[10][11] This highlights the profound impact of the CF3 moiety on potency.

Table 1: Anticancer Activity of a Trifluoromethylated Isoxazole Derivative vs. its Non-Trifluoromethylated Analog [10][11]

| Compound | Structure | Cancer Cell Line | IC50 (µM) |

| Non-Trifluoromethylated Analog | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | 19.72 |

| Trifluoromethylated Derivative | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 |

Key Signaling Pathways Targeted by Benzothiophene Derivatives

Benzothiophene derivatives exert their anticancer effects by modulating various cellular signaling pathways crucial for tumor growth and survival. Key pathways identified include the RhoA/ROCK, STAT3, and PPAR signaling cascades.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility, processes that are often dysregulated in cancer metastasis.[1] Some benzothiophene derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell migration and invasion.[1]

Caption: RhoA/ROCK Signaling Pathway Inhibition.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a key strategy in cancer therapy. Certain benzothiophene derivatives have been identified as potent STAT3 inhibitors.

Caption: STAT3 Signaling Pathway Inhibition.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation.[8] Activation of PPARγ, in particular, has been shown to induce differentiation and inhibit proliferation in several cancer cell types. Some benzothiophene derivatives have been found to act as PPARγ agonists.

References

- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. IDF No 1879 A One Step Synthesis of 2-substituted Benzo[b]thiophenes – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]